molecular formula C20H24N2O4 B14312925 2-propan-2-yloxy-N'-(2-propan-2-yloxybenzoyl)benzohydrazide

2-propan-2-yloxy-N'-(2-propan-2-yloxybenzoyl)benzohydrazide

Katalognummer: B14312925
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: YMLQRGWGZHOCAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two isopropoxy groups attached to a benzoyl hydrazide core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide typically involves the reaction of 2-propan-2-yloxybenzoyl chloride with benzohydrazide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-propan-2-yloxybenzoyl chloride+benzohydrazide2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide\text{2-propan-2-yloxybenzoyl chloride} + \text{benzohydrazide} \rightarrow \text{2-propan-2-yloxy-N'-(2-propan-2-yloxybenzoyl)benzohydrazide} 2-propan-2-yloxybenzoyl chloride+benzohydrazide→2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
  • 2-(propan-2-yloxy)propane

Uniqueness

2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide is unique due to its dual isopropoxy groups and benzoyl hydrazide core. This structure imparts specific reactivity and properties that distinguish it from similar compounds. Its versatility in various chemical reactions and potential biological activities make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C20H24N2O4

Molekulargewicht

356.4 g/mol

IUPAC-Name

2-propan-2-yloxy-N'-(2-propan-2-yloxybenzoyl)benzohydrazide

InChI

InChI=1S/C20H24N2O4/c1-13(2)25-17-11-7-5-9-15(17)19(23)21-22-20(24)16-10-6-8-12-18(16)26-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI-Schlüssel

YMLQRGWGZHOCAG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.